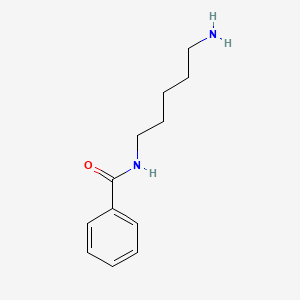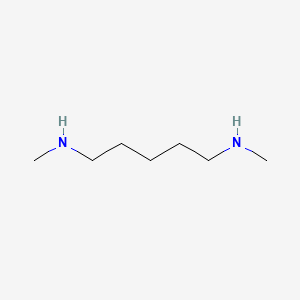![molecular formula C5H13IN4 B3272654 (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide CAS No. 57076-93-4](/img/structure/B3272654.png)
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide
概要
説明
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is a chemical compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide typically involves the cyclization of N-aryl-N’-benzoyltetramethylenediamines. One common method employs pyrrolidine as the starting material. The nucleophilic attack of the compound on methyl iodide results in the formation of 1,2-diaryl-1H-4,5,6,7-tetrahydro-1,3-diazepinium iodides . The reaction conditions often include the use of trifluoroacetic acid and borane for reduction processes .
Industrial Production Methods
continuous flow chemistry could be a potential method for large-scale synthesis, as it allows for efficient and controlled reactions .
化学反応の分析
Types of Reactions
(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like borane or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides like methyl iodide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, borane, and methyl iodide. The conditions often involve controlled temperatures and the use of solvents like methanol and water mixtures .
Major Products
The major products formed from these reactions include various diazepinium iodides and reduced forms of the original compound .
科学的研究の応用
Chemistry
In chemistry, (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anxiolytic and anticonvulsant properties .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins .
作用機序
The mechanism of action of (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
1,2-Diaryl-1H-4,5,6,7-tetrahydro-1,3-diazepines: These compounds share a similar core structure but differ in their substituents.
1,4-Benzodiazepines: These are well-known for their pharmacological effects and are structurally related.
Uniqueness
What sets (4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydriodide apart is its specific hydrazine and hydriodide groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylhydrazine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.HI/c6-9-5-7-3-1-2-4-8-5;/h1-4,6H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESUORAPBHVCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(NC1)NN.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B3272610.png)






![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)

